molecular formula C9H11N3O B8573114 5-methoxy-3-methylpyrrolo[3,2-b]pyridin-1-amine

5-methoxy-3-methylpyrrolo[3,2-b]pyridin-1-amine

Cat. No.: B8573114
M. Wt: 177.20 g/mol
InChI Key: HAZVDXRKWMEMQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-3-methylpyrrolo[3,2-b]pyridin-1-amine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-3-methylpyrrolo[3,2-b]pyridin-1-amine typically involves the cyclization of appropriate precursors. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolopyridine core. This is followed by substitution reactions to introduce the methoxy and methyl groups at the desired positions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-3-methylpyrrolo[3,2-b]pyridin-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the pyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-methoxy-3-methylpyrrolo[3,2-b]pyridin-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methoxy-3-methylpyrrolo[3,2-b]pyridin-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-1H-pyrrolo[2,3-b]pyridine
  • 3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
  • 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine

Uniqueness

5-methoxy-3-methylpyrrolo[3,2-b]pyridin-1-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy and methyl groups at specific positions can enhance its interaction with molecular targets, making it a valuable compound for drug discovery .

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

5-methoxy-3-methylpyrrolo[3,2-b]pyridin-1-amine

InChI

InChI=1S/C9H11N3O/c1-6-5-12(10)7-3-4-8(13-2)11-9(6)7/h3-5H,10H2,1-2H3

InChI Key

HAZVDXRKWMEMQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1N=C(C=C2)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine (17.3 mmol) in anhydrous DMF (20 mL) is added drop-wise to a stirred solution of NaH (60%, 260 mmol) in anhydrous DMF (35 mL) under N2 at 0° C. for 40 min and then stirred at 0° C. under nitrogen for 30 minutes. HOSA is added portion-wise for 45 minutes at 0° C. and then stirred at 0° C. for 2 hours. After quenching with ice-water (500 mL), the reaction mixture is extracted with ether (3×40 mL). The combined organic layer is washed with water (20 mL) and brine (20 mL), dried (Na2SO4), filtered, and concentrated in vacuo. The residue is purified by silica gel column chromatography eluting with 5-60% EtOAc in heptane to afford 5-methoxy-3-methyl-pyrrolo[3,2-b]pyridin-1-ylamine (1.73 g) as a solid. MS: 178 (M+H); 1H NMR (300 MHz, CDCl3): δ 2.34 (s, 3H), 4.04(s, 3H), 4.75(br, 2N—H), 6.63(d, H), 7.04(s, H), 7.60(d, H).
Quantity
17.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
260 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One

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